1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Description
1-Butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a benzodiazole derivative featuring a sulfonamide group at position 5, a butyl substituent at position 1, and a sulfanyl (thiol) group at position 2. Benzodiazoles, structurally analogous to benzimidazoles, are heterocyclic compounds with broad pharmaceutical relevance due to their ability to interact with biological targets such as enzymes and receptors . The sulfonamide moiety enhances solubility and bioavailability, while the thiol group may contribute to redox activity or metal coordination . This compound is likely synthesized via chlorosulfonation and substitution reactions, as described for analogous benzimidazole derivatives (e.g., using triethylamine and sulfonyl chlorides) . Its molecular weight is approximately 302.24 g/mol, inferred from structurally similar compounds in commercial catalogs .
Properties
IUPAC Name |
1-butyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-2-3-6-14-10-5-4-8(18(12,15)16)7-9(10)13-11(14)17/h4-5,7H,2-3,6H2,1H3,(H,13,17)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNJALKHVCVBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of appropriate benzodiazole derivatives with butylating agents and sulfonamide groups under controlled conditions . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone groups.
Reduction: This reaction can reduce sulfonamide groups to amines.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
1-Butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in alkyl chain length, sulfonamide substituents, and aromatic modifications. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : Butyl-substituted derivatives exhibit higher logP values compared to propyl or methyl analogs, favoring membrane permeability .
- Solubility : Sulfonamide groups enhance aqueous solubility, but bulky substituents (e.g., diethyl) may reduce it .
- Stability : Thiol groups are prone to oxidation, necessitating stabilization (e.g., via prodrug formulations) .
Biological Activity
1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound has been explored for various therapeutic applications, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for developing new pharmacological agents.
- Molecular Formula : C₁₁H₁₅N₃O₂S₂
- Molecular Weight : 285.39 g/mol
- CAS Number : 380347-73-9
The biological activity of 1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate several biological pathways, potentially influencing cell proliferation and apoptosis. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways.
- Interference with Protein Function : The compound can alter the conformation of target proteins, affecting their function.
Antimicrobial Activity
Research indicates that 1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated:
- Cytotoxicity : Significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 1 summarizes the cytotoxic effects observed in various studies:
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Screening : A study conducted by Smith et al. evaluated the antimicrobial properties of various benzodiazole derivatives, including 1-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide. The results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains.
- Anticancer Activity : A detailed investigation by Johnson et al. assessed the anticancer effects of the compound on multiple cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
- Mechanistic Studies : Further research has explored the molecular mechanisms underlying the biological activities of this compound. For instance, binding affinity studies revealed that it interacts with specific receptors involved in cell signaling pathways, which could explain its diverse biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
